molecular formula C8H5F11O B3041139 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene CAS No. 261760-08-1

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene

Cat. No.: B3041139
CAS No.: 261760-08-1
M. Wt: 326.11 g/mol
InChI Key: RYUIEKVXZQICBY-NSCUHMNNSA-N
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Description

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene is a fluorinated organic compound with the molecular formula C8H5F11O and a molecular weight of 326.107 g/mol . This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is used in various industrial and scientific applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of heptafluoropropyl iodide with a suitable fluorinated alkene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product with a high degree of purity .

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their behavior and function. The pathways involved may include binding to specific receptors or enzymes, leading to alterations in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene is unique due to its high degree of fluorination, which imparts exceptional stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring durable and stable compounds .

Properties

IUPAC Name

(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F11O/c1-2-3-4(9,6(12,13)14)20-8(18,19)5(10,11)7(15,16)17/h2-3H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUIEKVXZQICBY-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene
Reactant of Route 2
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene
Reactant of Route 3
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4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene
Reactant of Route 4
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene
Reactant of Route 5
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene
Reactant of Route 6
Reactant of Route 6
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene

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